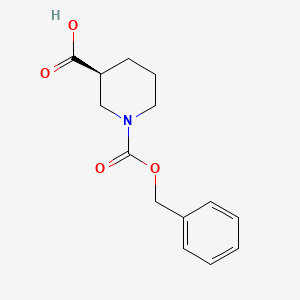

(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c16-13(17)12-7-4-8-15(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLPIVZNYJKKDM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-74-4 | |

| Record name | 88466-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid, also known as (S)-N-Cbz-nipecotic acid, is a valuable chiral building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperidine scaffold is a common motif in a variety of biologically active molecules, including inhibitors of γ-aminobutyric acid (GABA) uptake.[3][4] This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, grounded in established chemical principles. We will delve into the strategic considerations behind the chosen synthetic route, offer a step-by-step experimental procedure, and discuss critical aspects of purification, characterization, and safety.

Introduction: The Significance of (S)-N-Cbz-Nipecotic Acid

The piperidine ring is a privileged structure in drug discovery, frequently incorporated into compounds targeting the central nervous system.[2] (S)-Nipecotic acid, a derivative of piperidine, has garnered significant interest due to its biological activity, particularly as an inhibitor of GABA transporters (GATs).[3][5] The introduction of a benzyloxycarbonyl (Cbz) protecting group onto the piperidine nitrogen serves two primary purposes: it modulates the compound's reactivity for subsequent synthetic transformations and often aids in purification due to the increased crystallinity of the protected product.[6] The synthesis of the specific (S)-enantiomer is crucial, as biological activity is often stereospecific.[7][8]

This guide focuses on a robust and widely applicable method for the synthesis of this compound, proceeding from the commercially available starting material, (S)-piperidine-3-carboxylic acid.

Synthetic Strategy: The Schotten-Baumann Reaction

The core of this synthesis is the protection of the secondary amine of (S)-piperidine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl). This reaction is a classic example of the Schotten-Baumann reaction, which is performed under alkaline conditions.[9]

The reaction mechanism involves the deprotonation of the amine by a base to form a more nucleophilic amide anion, which then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[6]

Caption: General overview of the Cbz protection reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (S)-Piperidine-3-carboxylic acid | 129.16 | 5.00 g | 0.0387 | Starting material |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.76 g | 0.116 | Base (3.0 eq) |

| Deionized Water | 18.02 | 50 mL | - | Solvent |

| Tetrahydrofuran (THF) | 72.11 | 25 mL | - | Co-solvent |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 7.25 g (6.0 mL) | 0.0426 | Protecting group reagent (1.1 eq) |

| Diethyl Ether | 74.12 | 2 x 25 mL | - | For extraction |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - | For acidification |

| Ethyl Acetate | 88.11 | 3 x 50 mL | - | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-piperidine-3-carboxylic acid (5.00 g, 0.0387 mol) and sodium bicarbonate (9.76 g, 0.116 mol) in a mixture of deionized water (50 mL) and tetrahydrofuran (25 mL).[9] Cool the resulting solution to 0 °C in an ice-water bath.

-

Rationale: The use of a biphasic solvent system (water/THF) helps to dissolve both the polar starting material and the less polar benzyl chloroformate. Sodium bicarbonate is a mild base, which is effective in neutralizing the generated HCl without promoting significant hydrolysis of the benzyl chloroformate or racemization of the chiral center.[10][11]

-

-

Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (6.0 mL, 0.0426 mol) dropwise over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.[12]

-

Rationale: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. Maintaining a low temperature minimizes the hydrolysis of the benzyl chloroformate.[12]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Removal of Excess Cbz-Cl: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 25 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.[12] Discard the organic layers.

-

Rationale: This washing step is important for simplifying the subsequent purification.

-

-

Acidification: Cool the aqueous layer in an ice-water bath and carefully acidify it to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid. A white precipitate of the product should form.

-

Rationale: Acidification protonates the carboxylate group, rendering the product less soluble in the aqueous phase and causing it to precipitate.[13]

-

-

Extraction of the Product: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: Ethyl acetate is a suitable solvent for extracting the Cbz-protected amino acid from the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate.[14] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a white solid or a viscous oil.

Caption: Step-by-step experimental workflow for the synthesis.

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the benzylic protons of the Cbz group (a singlet around 5.1-5.2 ppm) and the protons of the piperidine ring.[15][16][17]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carbamate and carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₄H₁₇NO₄, MW: 263.29 g/mol ).[18]

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and toxic upon inhalation.[19][20][21][22][23] It is also moisture-sensitive. Handle with extreme care under an inert atmosphere if possible.[21] In case of skin contact, flush immediately with copious amounts of water.[19]

-

Sodium Bicarbonate: While generally considered safe, avoid inhaling the dust.[10] In the context of this reaction, it will generate carbon dioxide gas upon neutralization of acid, so ensure adequate venting.[11][24]

-

Hydrochloric Acid: A corrosive acid. Handle with care to avoid skin and eye contact.

-

Organic Solvents (THF, Diethyl Ether, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources.[22]

Conclusion

The protocol detailed in this guide provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the described experimental procedures and safety precautions, researchers can confidently prepare this important chiral building block for applications in drug discovery and development.

References

- 1. 88466-74-4|this compound|BLD Pharm [bldpharm.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. orgsyn.org [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 14. orgsyn.org [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Nipecotic acid(498-95-3) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | C14H17NO4 | CID 234339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. chemos.de [chemos.de]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. Sodium Bicarbonate Synthesis Lab - 839 Words | Bartleby [bartleby.com]

The Strategic Value of (S)-1-Cbz-piperidine-3-carboxylic acid in Synthesis

An In-Depth Technical Guide to (S)-1-Cbz-piperidine-3-carboxylic acid: Properties, Structure, and Application

This guide provides an in-depth analysis of (S)-1-Cbz-piperidine-3-carboxylic acid, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique conformational constraints and bifunctional nature make it a valuable scaffold in the synthesis of complex molecular architectures and pharmacologically active agents. This document moves beyond a simple datasheet to offer field-proven insights into its chemical properties, structural nuances, and practical applications, grounded in established scientific principles.

(S)-1-Cbz-piperidine-3-carboxylic acid, also known as (S)-N-Benzyloxycarbonyl-nipecotic acid, belongs to a class of constrained amino acid analogues. The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The introduction of a chiral center at the 3-position provides a three-dimensional vector for probing the steric and electronic requirements of biological targets, which is crucial for enhancing potency and selectivity.[2]

The benzyloxycarbonyl (Cbz or Z) group serves as a robust and readily cleavable protecting group for the piperidine nitrogen. This allows for the selective functionalization of the carboxylic acid moiety, most commonly through amide bond formation, without interference from the secondary amine. Its stability under a range of reaction conditions, followed by its clean removal via catalytic hydrogenation, makes it a cornerstone of peptide and medicinal chemistry.[3]

Physicochemical and Structural Properties

The compound typically presents as a white to off-white solid, with a melting point recorded between 100-101°C.[4][5] Its molecular structure dictates its physical and chemical behavior, which is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₄ | [4][6] |

| Molecular Weight | 263.29 g/mol | [4][6] |

| CAS Number | 88466-74-4 | [4][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 100-101 °C | [4] |

| pKa (Predicted) | 4.48 ± 0.20 | [4] |

| Density (Predicted) | 1.265 g/cm³ | [4] |

| IUPAC Name | (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid | [7] |

Molecular Structure Diagram

The structure combines a saturated piperidine heterocycle, a carboxylic acid, and an N-Cbz protecting group. The (S)-stereochemistry at the C3 position is a critical feature for its application in chiral synthesis.

Caption: 2D structure of (S)-1-Cbz-piperidine-3-carboxylic acid.

Spectroscopic Profile and Structural Elucidation

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and the carbamate (Cbz) functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected from approximately 2500-3300 cm⁻¹. This breadth is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.

-

C-H Stretch (Aliphatic & Aromatic): Sharp peaks are expected between 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and just above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group.

-

C=O Stretch (Carbonyls): Two distinct, strong, and sharp peaks are predicted in the carbonyl region. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the carbamate C=O stretch is found at a slightly higher wavenumber, around 1680-1700 cm⁻¹. The presence of two peaks in this region is a key diagnostic feature.

-

C-O Stretch: A strong absorption between 1200-1300 cm⁻¹ is expected for the C-O single bond of the carboxylic acid and carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ 10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift can be variable and it is exchangeable with D₂O.

-

δ 7.30-7.40 ppm (5H, multiplet): The five aromatic protons of the benzyl group of the Cbz protector.

-

δ 5.15 ppm (2H, singlet): The benzylic methylene protons (-O-CH₂ -Ph) of the Cbz group. The singlet nature arises from the lack of adjacent protons.

-

δ 1.5-4.2 ppm (~9H, complex multiplets): The nine protons on the piperidine ring. Due to the conformational rigidity of the ring and the presence of the chiral center, these protons are diastereotopic and will exhibit complex splitting patterns. The protons alpha to the nitrogen (C2 and C6) and the proton alpha to the carboxyl group (C3) are expected to be the most downfield within this range.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ ~175-180 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~155 ppm: The carbonyl carbon of the Cbz carbamate group.

-

δ ~136 ppm: The quaternary aromatic carbon of the benzyl group attached to the methylene.

-

δ ~127-129 ppm: The remaining five aromatic carbons of the benzyl group.

-

δ ~67 ppm: The benzylic methylene carbon (-O-C H₂-Ph).

-

δ ~25-50 ppm: The five carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 40-50 ppm range, while the others (C3, C4, C5) will be further upfield.

Core Application: Amide Bond Formation in Synthesis

A primary application of (S)-1-Cbz-piperidine-3-carboxylic acid is its use as a building block in the synthesis of amides, peptidomimetics, and other complex molecules. The following protocol details a standard procedure for coupling this acid to a representative amine, L-Alanine methyl ester hydrochloride, using a modern coupling agent.

Workflow for Peptide Coupling

Caption: Standard workflow for coupling (S)-1-Cbz-piperidine-3-carboxylic acid.

Detailed Step-by-Step Protocol

Objective: To synthesize (S)-1-Cbz-3-((S)-1-methoxy-1-oxopropan-2-ylcarbamoyl)piperidine.

Materials:

-

(S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq)

-

L-Alanine methyl ester hydrochloride (1.05 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate, 1M HCl(aq), Saturated NaHCO₃(aq), Brine

-

Anhydrous Na₂SO₄

-

Silica gel for chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1-Cbz-piperidine-3-carboxylic acid (1.0 eq), L-Alanine methyl ester hydrochloride (1.05 eq), and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

-

Activation and Neutralization: Cool the stirred solution to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (2.5 eq) dropwise to the cold solution over 2 minutes. A slight color change may be observed.

-

Causality Explanation: Two equivalents of the hindered, non-nucleophilic base DIPEA are required: one to neutralize the hydrochloride salt of the amine, forming the free base in situ, and another to facilitate the HATU-mediated activation of the carboxylic acid. A slight excess ensures the reaction proceeds to completion.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Expertise Insight: HATU is a highly efficient, modern coupling reagent that minimizes racemization of the chiral center, a critical consideration when working with amino acid derivatives. It rapidly forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

-

-

Monitoring: Check for the consumption of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl(aq) (to remove excess DIPEA), saturated NaHCO₃(aq) (to remove unreacted acid and the HOAt byproduct), and finally with brine (to reduce the water content in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure dipeptide product.

This protocol represents a self-validating system. The success of each step (completion of reaction, removal of impurities) can be verified analytically by TLC and LC-MS, ensuring the integrity of the final product.

Conclusion and Future Outlook

(S)-1-Cbz-piperidine-3-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for introducing conformational rigidity and chirality into molecular design. Its robust chemical nature and predictable reactivity make it an indispensable asset in the iterative process of drug discovery and development. As synthetic methodologies continue to advance, the application of such well-defined chiral building blocks will remain paramount in the quest for novel therapeutics with enhanced efficacy and safety profiles.

References

- 1. An alternative convenient synthesis of piperidazine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER CAS#: 88466-74-4 [amp.chemicalbook.com]

- 4. (S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER | 88466-74-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Cbz-(3S)-3-piperidinecarboxylic acid 95% | CAS: 88466-74-4 | AChemBlock [achemblock.com]

- 7. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of (S)-N-Cbz-nipecotic Acid: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The "Why" Before the "How"

In the landscape of neuropharmacology and chiral synthesis, (S)-N-Cbz-nipecotic acid stands as a molecule of significant interest. As a protected derivative of (S)-nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, its structural integrity is paramount.[1][2] It serves as a critical chiral building block for the synthesis of more complex drug candidates, including anticonvulsants and agents for treating neurological disorders.[3][4] Consequently, an unambiguous and robust elucidation of its structure—spanning from atomic connectivity to absolute stereochemistry—is not merely an academic exercise. For researchers and drug development professionals, it is the foundational bedrock upon which all subsequent research, development, and regulatory submissions are built.

This guide eschews a simple recitation of procedures. Instead, it offers a strategic, field-proven workflow from the perspective of a senior application scientist. We will explore the causality behind each analytical choice, demonstrating how a multi-technique, orthogonal approach creates a self-validating system that ensures the highest degree of scientific integrity and trustworthiness. Our objective is to move from a sample vial containing a "white powder" to a fully confirmed, three-dimensional molecular structure with unassailable confidence.

Part 1: Foundational Analysis — Confirming the Molecular Blueprint

The initial phase of analysis focuses on answering the most fundamental questions: What is the elemental composition, and how are the atoms connected?

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Before delving into the intricacies of NMR, the first step is always to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Expert Rationale: We select Electrospray Ionization (ESI) as the ionization source due to the polar nature of the carboxylic acid and the presence of the nitrogen atom, making it amenable to protonation. A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy (typically <5 ppm), which is essential for calculating a confident elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Acquisition: Scan a mass range appropriate for the expected molecule (e.g., m/z 100-500).

-

Interpretation: Identify the protonated molecular ion [M+H]⁺ and potentially the sodium adduct [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the exact mass.

Data Presentation: HRMS Results

| Ion | Calculated m/z for C₁₄H₁₈NO₄⁺ ([M+H]⁺) | Found m/z | Mass Error (ppm) | Elemental Composition |

|---|

| [M+H]⁺ | 264.12303 | 264.12348 | 1.7 | C₁₄H₁₇NO₄ |

This data confirms the molecular formula is C₁₄H₁₇NO₄, providing the first piece of the structural puzzle.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy provides a quick, non-destructive confirmation of key functional groups. The causality is simple: chemical bonds vibrate at specific frequencies when irradiated with infrared light.

Expert Rationale: This technique serves as a rapid sanity check. The presence or absence of characteristic peaks for the carboxylic acid and the carbamate (Cbz group) can immediately validate or refute the proposed structure.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton, often showing broadness due to hydrogen bonding.[5] |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | Indicates the carbonyl of the acid, typically at a lower frequency due to dimerization.[5] |

| ~1690 (strong) | C=O stretch | Carbamate (Cbz) | Confirms the carbonyl of the protecting group. |

| ~1500-1450 | C=C stretch | Aromatic Ring | Indicates the presence of the benzyl group from the Cbz moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed to create a self-validating network of correlations that unambiguously defines the molecular connectivity.

Caption: Logical workflow for NMR-based structure elucidation.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of (S)-N-Cbz-nipecotic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.[6][7]

-

Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Data Interpretation and Synthesis:

-

¹H NMR: Provides information on the number of distinct proton environments, their integration (number of protons), and their neighboring protons through spin-spin splitting. The acidic proton typically appears as a broad singlet far downfield (>10 ppm).[5] The aromatic protons of the Cbz group appear around 7.3 ppm, while the piperidine ring protons are found in the aliphatic region (1.5-4.0 ppm).

-

¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbons of the acid and carbamate are distinct and appear downfield (~175 ppm and ~155 ppm, respectively).[6]

-

COSY (Correlation Spectroscopy): This is the first step in mapping connectivity. It reveals which protons are coupled (i.e., adjacent to each other). One can "walk" around the piperidine ring by following the cross-peaks from one proton signal to the next, confirming the cyclic structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon signal it is attached to. This provides definitive C-H assignments and validates the assignments made from 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the connectivity puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for confirming the placement of the Cbz group on the nitrogen (by observing a correlation from the Cbz CH₂ protons to the piperidine carbons at C2 and C6) and the position of the carboxyl group at C3.

Data Presentation: Representative NMR Assignments (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |

|---|---|---|---|

| C=O (Acid) | ~12 (br s, 1H) | ~178.0 | C3, C4 |

| C=O (Cbz) | - | ~155.0 | C2, C6, Cbz-CH₂ |

| Cbz-Ph | ~7.35 (m, 5H) | ~136.0, 128.5, 128.0, 127.8 | C=O (Cbz), Cbz-CH₂ |

| Cbz-CH₂ | ~5.15 (s, 2H) | ~67.0 | C=O (Cbz), Cbz-Ph, C2, C6 |

| C2 | ~4.0 (m, 1H), ~3.0 (m, 1H) | ~49.0 | C3, C4, C6, C=O (Cbz) |

| C3 | ~2.7 (m, 1H) | ~42.0 | C2, C4, C5, C=O (Acid) |

| C4 | ~1.9 (m, 1H), ~1.7 (m, 1H) | ~24.0 | C2, C3, C5, C6 |

| C5 | ~1.8 (m, 1H), ~1.6 (m, 1H) | ~28.0 | C3, C4, C6 |

| C6 | ~4.0 (m, 1H), ~3.0 (m, 1H) | ~45.0 | C2, C4, C5, C=O (Cbz) |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The key is the pattern of correlations.

Caption: Key HMBC correlations confirming substituent positions.

Part 2: Stereochemical Integrity — Defining the (S)-Configuration

With the molecular skeleton confirmed, the final and most critical step for a chiral molecule is to verify its absolute stereochemistry and determine its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Standard

Chiral HPLC is the gold-standard technique for separating enantiomers and quantifying the enantiomeric excess (e.e.).

Expert Rationale: The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). By selecting an appropriate CSP and mobile phase, the two enantiomers will exhibit different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often highly effective for a wide range of chiral compounds.[8][9] Derivatization can sometimes be employed to enhance separation and detection.[10]

Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A chiral column such as a CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) is a strong starting point.[11]

-

Mobile Phase: A typical normal-phase mobile phase would be a mixture of hexane and a polar alcohol like isopropanol (e.g., 80:20 v/v), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure good peak shape for the carboxylic acid.[11]

-

Instrumentation: Standard HPLC system with a UV detector.

-

Detection: Monitor the UV absorbance at a wavelength where the Cbz group absorbs strongly (e.g., 254 nm or 270 nm).[11]

-

Analysis:

-

Inject a racemic standard of N-Cbz-nipecotic acid to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of (S)-N-Cbz-nipecotic acid.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas: e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

-

Data Presentation: Chiral HPLC Separation Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | CHIRALPAK® IC, 5 µm, 4.6 x 250 mm | Proven CSP for separating chiral acids. |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (80:20:0.1) | Balances retention and selectivity. TFA suppresses carboxylate ionization for better peak shape.[11] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 270 nm | High sensitivity for the Cbz chromophore. |

| Retention Time (S) | ~10.2 min | (Hypothetical value for illustration) |

| Retention Time (R) | ~15.7 min | (Hypothetical value for illustration) |

Optical Rotation: The Classic Confirmation

Measurement of specific optical rotation is a classic, bulk property measurement that confirms the enantiomeric identity of the sample.

Expert Rationale: A non-zero optical rotation confirms that the sample is chiral and not a racemic mixture. The sign (+ or -) and magnitude of the rotation are characteristic of the specific enantiomer under defined conditions (concentration, solvent, wavelength, temperature). This provides authoritative grounding for the (S)-configuration.

Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the sample at a precisely known concentration (e.g., c=5 in H₂O).

-

Instrumentation: Use a calibrated polarimeter.

-

Measurement: Measure the observed rotation at the sodium D-line (589 nm) and 20°C.

-

Calculation: Calculate the specific rotation [α] and compare it to the literature value.

Data Presentation: Optical Rotation Data

| Parameter | Literature Value for (S)-(+)-Nipecotic Acid | Significance |

|---|

| Specific Rotation [α]²⁰D | +5 ± 1.5° (c=5 in H₂O)[2] | A measured value within this range confirms the sample is the dextrorotatory (S)-enantiomer. |

Note: The Cbz-protected form will have a different rotation value, which must be compared to a verified reference standard.

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of (S)-N-Cbz-nipecotic acid is a process of logical, sequential, and mutually reinforcing analytical steps.

Caption: Integrated workflow for complete structure elucidation.

We begin with HRMS to establish the correct elemental formula, corroborated by IR spectroscopy's confirmation of essential functional groups. This foundation allows for the confident interpretation of a suite of NMR experiments, which piece together the atomic connectivity in a definitive, puzzle-like fashion. Finally, chiral-specific techniques like HPLC and polarimetry provide the crucial third dimension, confirming the absolute (S)-configuration and its enantiomeric purity. Each step validates the last, culminating in a complete and trustworthy structural assignment that meets the rigorous standards of pharmaceutical development.

References

- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (CAS 88466-74-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid, commonly known as Z-L-nipecotic acid, registered under CAS number 88466-74-4. This chiral piperidine derivative is a crucial building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of potent and selective gamma-aminobutyric acid (GABA) uptake inhibitors. The modulation of the GABAergic system is a cornerstone of neuropharmacology, with implications for a spectrum of neurological and psychiatric disorders. This document delves into the nuanced physicochemical characteristics of Z-L-nipecotic acid, its synthesis, and its strategic application in the development of novel therapeutics. Detailed experimental protocols and an exploration of its mechanism of action within the context of the GABAergic synapse are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of Z-L-Nipecotic Acid in Neuroscience Drug Discovery

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a pivotal role in maintaining the delicate balance of neuronal excitability within the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, anxiety, and spasticity. Consequently, therapeutic strategies aimed at augmenting GABAergic transmission have been a focus of intensive research. One such strategy involves the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.

(3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid (Z-L-nipecotic acid) has emerged as a key chiral intermediate in the synthesis of a class of potent GAT inhibitors. The inherent stereochemistry of this molecule is critical for the selective and high-affinity binding of its derivatives to GABA transporters. The benzyloxycarbonyl (Z or Cbz) protecting group on the piperidine nitrogen offers a stable yet readily cleavable handle for synthetic chemists, allowing for the introduction of diverse lipophilic moieties. This strategic modification is essential to overcome the poor blood-brain barrier permeability of the parent compound, nipecotic acid, a hydrophilic zwitterionic molecule. This guide will illuminate the foundational properties of Z-L-nipecotic acid and its application as a versatile scaffold in the rational design of next-generation CNS therapeutics.

Physicochemical Properties of Z-L-Nipecotic Acid

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its successful development. The following table summarizes the key physical and chemical characteristics of Z-L-nipecotic acid.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid | [1] |

| Synonyms | Z-L-Nipecotic acid, Z-L-Nip-OH, (S)-1-Cbz-piperidine-3-carboxylic acid | [1] |

| CAS Number | 88466-74-4 | [1] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1] |

| Molecular Weight | 263.29 g/mol | [1] |

| Appearance | White to yellow solid; white crystalline solid or powder | [1][2] |

| Melting Point | 100-101 °C | [1] |

| Boiling Point (Predicted) | 443.9 ± 45.0 °C | [1] |

| Density (Predicted) | 1.265 g/cm³ | [1] |

| pKa (Predicted) | 4.48 ± 0.20 | [2] |

| Solubility | Soluble in methanol, ketones, and alcohols. | [2][3] |

The GABAergic Synapse and the Mechanism of Action of Nipecotic Acid Derivatives

To appreciate the therapeutic potential of Z-L-nipecotic acid-derived compounds, it is essential to understand the dynamics of the GABAergic synapse. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD) and is subsequently packaged into synaptic vesicles. Upon neuronal depolarization, GABA is released into the synaptic cleft, where it binds to and activates postsynaptic GABA receptors (GABA-A and GABA-B), leading to an inhibitory postsynaptic potential. The synaptic action of GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Nipecotic acid and its lipophilic derivatives act as competitive inhibitors of these transporters, primarily GAT-1. By blocking GABA reuptake, these inhibitors increase the concentration and prolong the residence time of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Synthetic Strategies and Experimental Protocols

Z-L-nipecotic acid serves as a versatile starting material for the synthesis of a wide array of GAT inhibitors. The general synthetic strategy involves the deprotection of the carboxylic acid group, followed by coupling with various amines or alcohols to introduce lipophilic side chains, and subsequent deprotection of the N-Cbz group to yield the final product or to allow for further modification at the nitrogen atom.

Representative Synthesis of a Nipecotic Acid Derivative

The following protocol outlines a general procedure for the amidation of ethyl piperidine-3-carboxylate (a derivative of nipecotic acid) with a carboxylic acid, a common step in the synthesis of GAT inhibitors.[4]

Objective: To synthesize an amide derivative of nipecotic acid.

Materials:

-

Ethyl piperidine-3-carboxylate

-

Carboxylic acid of interest (e.g., ferulic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, if necessary for solubility)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. If solubility is an issue, a minimal amount of DMF can be added.

-

Coupling Agent Addition: To the solution from step 1, add ethyl piperidine-3-carboxylate (1.1 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro GABA Uptake Inhibition Assay

The biological activity of newly synthesized nipecotic acid derivatives is typically evaluated using a GABA uptake inhibition assay in synaptosomal preparations or cell lines expressing specific GAT subtypes.

Objective: To determine the inhibitory potency (IC₅₀) of a test compound on GABA uptake.

Materials:

-

Rat brain synaptosomes or HEK293 cells stably expressing the desired GAT subtype.

-

[³H]GABA (radiolabeled GABA)

-

Test compound (nipecotic acid derivative)

-

Krebs-HEPES buffer

-

Scintillation cocktail and scintillation counter

Procedure:

-

Preparation of Synaptosomes/Cells: Prepare a suspension of rat brain synaptosomes or cultured cells at a predetermined concentration in Krebs-HEPES buffer.

-

Incubation: Aliquot the cell/synaptosome suspension into microcentrifuge tubes. Add varying concentrations of the test compound and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Initiate GABA uptake by adding a fixed concentration of [³H]GABA to each tube.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity retained by the cells/synaptosomes using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of GABA uptake, by non-linear regression analysis.

Spectroscopic Characterization

The structural elucidation and confirmation of Z-L-nipecotic acid and its derivatives are routinely performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Z-L-nipecotic acid will show characteristic signals for the protons of the piperidine ring, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (around 10-12 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the piperidine ring, and the aromatic carbons. The carbonyl carbon of the carboxylic acid typically resonates in the range of 170-180 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of Z-L-nipecotic acid is characterized by a broad O-H stretching vibration of the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹), and another strong C=O stretching vibration from the carbamate group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural integrity.

Conclusion and Future Perspectives

(3S)-1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid is a cornerstone in the development of therapeutics targeting the GABAergic system. Its well-defined stereochemistry and synthetic versatility make it an invaluable tool for medicinal chemists. The continued exploration of novel derivatives of Z-L-nipecotic acid holds significant promise for the discovery of more potent, selective, and brain-penetrant GAT inhibitors. Such advancements could lead to improved treatments for a range of debilitating neurological and psychiatric conditions. This guide provides a foundational understanding of this important molecule, with the aim of facilitating and inspiring further innovation in the field of neuroscience drug discovery.

References

- 1. (S)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid | 78190-11-1 [m.chemicalbook.com]

- 4. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of (S)-1-Boc-piperidine-3-carboxylic Acid in Organic Solvents

Introduction

(S)-1-Boc-piperidine-3-carboxylic acid, also known as (S)-Boc-nipecotic acid, is a chiral heterocyclic building block of significant importance in pharmaceutical research and development.[1] Its rigid piperidine scaffold and carboxylic acid functionality make it a valuable component in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its utility by allowing for controlled, selective reactions in multi-step syntheses.[1][2]

Understanding and controlling the solubility of this compound is a critical, non-trivial aspect of its application.[3] Poor solubility can hinder reaction kinetics, complicate purification processes, and pose significant challenges for formulation and bioavailability in later-stage drug development.[3][4] This guide provides a comprehensive overview of the solubility of (S)-1-Boc-piperidine-3-carboxylic acid in organic solvents, discusses the underlying physicochemical principles, and presents a robust experimental protocol for its determination.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of (S)-1-Boc-piperidine-3-carboxylic acid is dictated by its distinct molecular structure, which features both polar and nonpolar regions.

-

Molecular Formula: C₁₁H₁₉NO₄[5]

-

Molecular Weight: 229.27 g/mol [5]

-

Melting Point: Approximately 165-169 °C (Note: values can vary slightly between suppliers).

The key functional groups governing its solubility are:

-

Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[7] This feature promotes solubility in polar solvents, especially those that can also participate in hydrogen bonding (e.g., alcohols).[7][8]

-

Boc Protecting Group (-C(O)OC(CH₃)₃): The bulky tert-butyl group introduces significant nonpolar, hydrophobic character to the molecule.[9] This part of the structure enhances solubility in less polar organic solvents.

-

Piperidine Ring: The saturated heterocyclic ring is predominantly nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay between the polar carboxylic acid "head" and the more nonpolar Boc-protected amine and ring structure "tail" results in a nuanced solubility profile, often described by the principle "like dissolves like."[10][11]

Solubility Profile in Common Organic Solvents

General Solubility Observations:

-

High Solubility: The compound is readily soluble in polar aprotic solvents and some polar protic solvents. This includes solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[5][6] Its solubility in chloroform is noted in the specification of its optical activity.

-

Moderate to Good Solubility: Alcohols such as methanol and ethanol are effective solvents due to their ability to form hydrogen bonds with the carboxylic acid group.[6][8] Ethyl acetate also serves as a good solvent.[5]

-

Slight/Limited Solubility: The compound is slightly soluble in water.[6] This is expected, as the hydrophobic effects of the Boc group and piperidine ring partially counteract the hydrophilicity of the carboxylic acid.[9]

-

Insolubility: It is generally insoluble or poorly soluble in nonpolar hydrocarbon solvents like hexane and cyclohexane.[9]

The following table summarizes the expected solubility behavior based on available data and chemical principles.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions effectively solvate both polar and nonpolar regions of the molecule.[6][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderate polarity is well-suited to the molecule's mixed characteristics.[5] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Hydrogen bonding with the carboxylic acid is a primary driver of solubility.[6][12] |

| Esters | Ethyl Acetate | Good | Acts as a hydrogen bond acceptor and has moderate polarity.[5] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Insoluble | Insufficient polarity to overcome the solute-solute interactions within the crystal lattice.[9] |

| Aqueous | Water | Slightly Soluble | The hydrophobic character of the Boc group and piperidine ring limits water solubility.[6] |

Experimental Determination of Thermodynamic Solubility

For precise quantitative data, the Saturation Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13][14] This method ensures that the system has reached a true equilibrium between the dissolved solute and the excess solid, providing the most reliable and reproducible solubility value.[3]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation.[13] Agitating an excess of the solid in the solvent for an extended period (typically 24-72 hours) allows the system to overcome kinetic barriers and reach this thermodynamic minimum energy state.[14][15] Subsequent separation of the solid and analysis of the supernatant provides the concentration of the solute at saturation.

Step-by-Step Protocol

1. Materials and Equipment:

-

(S)-1-Boc-piperidine-3-carboxylic acid (high purity, >97%)[16]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

-

Volumetric flasks and pipettes for standard preparation

2. Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

3. Detailed Procedure:

-

Preparation: Add an excess amount of solid (S)-1-Boc-piperidine-3-carboxylic acid to a vial. The key is to ensure undissolved solid remains at the end of the experiment.[13] For a 2 mL solvent volume, 15-20 mg is often sufficient to start.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for 24 to 72 hours.[13]

-

Expert Insight: A preliminary experiment is recommended to establish the minimum time to reach equilibrium. This is done by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration. Equilibrium is confirmed when the concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for 1-2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter compatible with the organic solvent (e.g., PTFE) to remove any fine particulates.

-

Trustworthiness Check: The filtration step is critical. Adsorption of the compound onto the filter can be a source of error. It is good practice to discard the first 0.2-0.3 mL of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: The solubility is the concentration determined by the analytical method, corrected for any dilution factors. It is typically expressed in units of mg/mL, g/L, or mol/L.

Applications in Drug Development and Synthesis

A thorough understanding of the solubility of (S)-1-Boc-piperidine-3-carboxylic acid directly impacts several key areas:

-

Reaction Optimization: Choosing a solvent in which reactants are highly soluble can significantly increase reaction rates and improve yields by ensuring a homogeneous reaction medium.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols. A solvent system should be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to maximize recovery of pure product.

-

Formulation Development: For preclinical studies, solubility in pharmaceutically acceptable co-solvents or vehicle systems is a primary determinant of the achievable dose concentration for in vivo testing.[3]

Conclusion

(S)-1-Boc-piperidine-3-carboxylic acid possesses a complex solubility profile governed by the balance between its polar carboxylic acid group and its nonpolar Boc-protected piperidine structure. It exhibits high solubility in polar aprotic and chlorinated solvents, good solubility in alcohols, and poor solubility in nonpolar hydrocarbons. For researchers and drug development professionals, accurately determining its quantitative solubility using robust methods like the shake-flask protocol is not merely an academic exercise; it is a fundamental requirement for efficient synthesis, effective purification, and successful formulation. This foundational physicochemical data enables informed decision-making, ultimately accelerating the journey from a chemical building block to a potential therapeutic agent.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc R-Nipecotic Acid for Pharmaceutical Applications at Attractive Prices [sihaulichemicals.net]

- 6. N-boc Nipecotic Acid at 950.00 INR in Virar, Maharashtra | Sihauli Chemicals Pvt. Ltd. [tradeindia.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Video: Physical Properties of Carboxylic Acids [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solubility factors when choosing a solvent [labclinics.com]

- 11. youtube.com [youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. scbt.com [scbt.com]

Synthetic routes for chiral piperidine-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Synthetic Routes for Chiral Piperidine-3-Carboxylic Acid Derivatives

Introduction

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Specifically, derivatives of piperidine-3-carboxylic acid (also known as nipecotic acid) represent a "privileged scaffold" due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. This makes them ideal for interacting with biological targets such as enzymes and receptors.[1][2] Prominent examples of pharmaceuticals incorporating this core structure include the anticonvulsant drug Tiagabine and the PARP inhibitor Niraparib, an important therapy for ovarian cancer.[3][4]

However, the construction of these molecules, particularly in an enantiomerically pure form, presents a significant synthetic challenge. The creation of the stereocenter at the C3 position requires precise control of chirality, which has driven the development of numerous innovative synthetic strategies. This guide provides an in-depth analysis of the principal and most effective synthetic routes to chiral piperidine-3-carboxylic acid derivatives, designed for researchers and professionals in drug development. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to provide a field-proven perspective on this critical synthetic challenge.

Asymmetric Hydrogenation of Pyridine Precursors

One of the most direct conceptual approaches to chiral piperidines is the asymmetric hydrogenation of their aromatic pyridine precursors. However, the high resonance stability of the pyridine ring makes this a formidable challenge, often requiring harsh conditions and leading to catalyst deactivation by the product.[5] The key to success lies in activating the pyridine ring to facilitate reduction under milder, more controllable conditions.

Causality and Mechanistic Insight

The primary strategy for activation involves the formation of pyridinium salts. By N-alkylating or N-acylating the pyridine nitrogen, the aromaticity is disrupted, making the ring significantly more susceptible to hydrogenation. This allows the reaction to proceed under lower pressures and temperatures using chiral transition-metal catalysts, typically based on rhodium (Rh) or iridium (Ir).[5][6]

The choice of chiral ligand is paramount for achieving high enantioselectivity. Bidentate phosphine ligands, such as those from the Josiphos or MeO-BIPHEP families, coordinate to the metal center, creating a chiral environment that directs the incoming hydrogen to one face of the substrate.[5] Recent studies have shown that the presence of a base, such as triethylamine (Et₃N), can be crucial. Mechanistic investigations suggest the base facilitates the formation of a dihydropyridine intermediate, which may be the species that undergoes the enantiodetermining hydrogenation step.[6]

Comparative Data

| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |

| [Rh(COD)Cl]₂ / (R,R)-f-spiroPhos | N-Boc-3-methoxycarbonyl-pyridinium tetrafluoroborate | >95 | 96 | 50 bar H₂, MeOH, 40 °C | N/A |

| [Ir(cod)Cl]₂ / (S)-MeO-Biphep / I₂ | Ethyl 3-pyridinecarboxylate | 99 | 91 | 80 bar H₂, I₂, Toluene, 100 °C | [5] |

| Rh-JosiPhos Catalyst | N-Benzylated 3-substituted pyridinium salts | N/A | up to 90 | H₂, Et₃N | [6] |

Note: Data is representative and specific outcomes depend on the exact substrate and ligand.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from methodologies described in the literature for similar substrates.[6]

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and a chiral bisphosphine ligand (e.g., a Josiphos derivative, 0.011 mmol, 1.1 mol%). Anhydrous, degassed solvent (e.g., 2 mL of methanol) is added, and the mixture is stirred for 20 minutes until a homogeneous solution is formed.

-

Reaction Setup: In a separate vial, the N-benzyl-3-methoxycarbonyl-pyridinium bromide substrate (1.0 mmol) and triethylamine (1.2 mmol) are dissolved in 3 mL of methanol.

-

Hydrogenation: The substrate solution is transferred via cannula to the catalyst solution. The vial is sealed, placed in an autoclave, and purged three times with H₂ gas. The pressure is then set to 50 bar H₂, and the reaction is stirred at 40 °C for 16-24 hours.

-

Work-up and Analysis: After cooling and careful venting, the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography (e.g., ethyl acetate/hexanes gradient) to yield the chiral N-benzyl-piperidine-3-carboxylate. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Biocatalytic and Chemo-Enzymatic Strategies

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, aqueous conditions, making them an increasingly vital tool for sustainable pharmaceutical synthesis.[7] For chiral piperidine-3-carboxylic acids, biocatalysis provides powerful solutions for both resolving racemic mixtures and creating chirality through asymmetric transformations.[8]

Causality and Mechanistic Insight

Two primary biocatalytic approaches stand out:

-

Enzymatic Kinetic Resolution (EKR): This classic method uses an enzyme, often a lipase or peptidase, to selectively react with one enantiomer of a racemic mixture.[9] For example, a racemic ester of piperidine-3-carboxylic acid can be treated with a leucine aminopeptidase. The enzyme will selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the unreacted R-ester behind. The two distinct products can then be easily separated. The efficiency of this process is dictated by the enzyme's enantioselectivity (E-value).[9]

-

Chemo-Enzymatic Dearomatization: This more advanced strategy uses a sequence of chemical and enzymatic steps to convert an achiral pyridine precursor into a chiral piperidine. A powerful example is a one-pot cascade involving an amine oxidase and an ene-imine reductase (EneIRED).[7] A chemically synthesized tetrahydropyridine is oxidized in situ by the amine oxidase to a dihydropyridinium intermediate. This activated species is then asymmetrically reduced by a stereocomplementary EneIRED enzyme, which, through a dynamic kinetic resolution, can convert the entire mixture to a single enantiomer of the desired piperidine product with high ee.[7] This approach was successfully used to prepare key intermediates for Niraparib.[7]

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of 3-Amino-1-Boc-piperidine

While not a carboxylic acid, this protocol for a closely related structure demonstrates the principles of asymmetric biocatalysis. It is adapted from literature procedures.[8]

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5). Add pyridoxal-5'-phosphate (PLP) cofactor (1 mM), the amine donor (e.g., isopropylamine, 500 mM), and the substrate, 1-Boc-3-piperidone (50 mM).

-

Enzyme Addition: Add the immobilized ω-transaminase biocatalyst (e.g., ATA-256 or ATA-251, commercially available). The enzyme loading is typically determined by weight (e.g., 10-20 mg/mL).

-

Biotransformation: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the ketone to the amine product by HPLC or GC.

-

Work-up and Isolation: Once the reaction reaches completion, filter off the immobilized enzyme (which can often be reused). Extract the aqueous phase with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis after derivatization.

Chiral Pool Synthesis

Chiral pool synthesis leverages the vast repository of naturally occurring, enantiomerically pure molecules, such as amino acids and carbohydrates, as starting materials. This strategy bypasses the need for asymmetric catalysis or resolution by carrying the inherent stereochemistry of the starting material through the synthetic sequence. L-glutamic acid is a particularly effective starting point for chiral 3-substituted piperidines.

Causality and Synthetic Logic

The logic of using L-glutamic acid is elegant: the stereocenter at the alpha-carbon of the amino acid becomes the C3 stereocenter of the piperidine ring. The synthetic sequence involves transforming the two carboxylic acid groups into functionalities that can participate in a ring-closing reaction.

A typical route involves:

-

Protection: The amine and one or both carboxylic acids are protected (e.g., N-Boc, diester formation).

-

Selective Reduction: The two ester groups are reduced to alcohols, forming a diol.

-

Leaving Group Formation: The diols are converted into good leaving groups, typically tosylates or mesylates.

-

Cyclization: The N-Boc group is removed, and the now-free amine displaces one of the leaving groups in an intramolecular nucleophilic substitution to form the piperidine ring. The second leaving group is then reduced or displaced to afford the final product.

Experimental Protocol: Synthesis of a 3-(N-Boc-amino)piperidine Derivative from L-Glutamic Acid

This multi-step protocol is adapted from the literature.

-

Diesterification: To a suspension of L-glutamic acid (10 mmol) in methanol (50 mL), add thionyl chloride (25 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4 hours. Concentrate the solution to obtain the crude dimethyl ester hydrochloride.

-

N-Protection: Dissolve the crude diester in dichloromethane (50 mL) and cool to 0 °C. Add triethylamine (22 mmol) followed by di-tert-butyl dicarbonate (Boc₂O, 11 mmol). Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to get the N-Boc protected diester.

-

Reduction to Diol: Dissolve the protected diester in THF (50 mL) and add NaBH₄ (30 mmol) portion-wise at 0 °C. Then, add methanol (15 mL) dropwise. Stir at room temperature for 6 hours. Quench the reaction carefully with 1N HCl, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the diol.

-

Ditosylation: Dissolve the diol (5 mmol) in pyridine (20 mL) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 12 mmol) and a catalytic amount of DMAP. Stir at room temperature for 12 hours. Pour the mixture into ice water and extract with CH₂Cl₂. Wash the organic layer sequentially with cold 1N HCl, water, and brine. Dry and concentrate to get the crude ditosylate.

-

Cyclization: The final cyclization to the piperidine can be achieved by reacting the ditosylate with an appropriate amine, which acts as both the nucleophile for ring formation and the source of the N1 nitrogen if the Boc group is removed. The overall yields for these multi-step sequences are typically in the 40-55% range.

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A frontier strategy for accessing 3-substituted chiral piperidines involves a rhodium-catalyzed asymmetric carbometalation, often referred to as a reductive Heck reaction.[3][10] This powerful method constructs the C-C bond at the 3-position and sets the stereocenter in a single, highly enantioselective step.[4][11]

Causality and Mechanistic Insight

This approach begins with the partial reduction of pyridine to a more reactive dihydropyridine derivative, typically protected as a phenyl carbamate.[11] This dihydropyridine then serves as the substrate in the key Rh-catalyzed cross-coupling step with an aryl, heteroaryl, or vinyl boronic acid.[3]

The proposed catalytic cycle involves:

-

Oxidative addition of the Rh(I) catalyst to the boronic acid.

-

Coordination of the dihydropyridine to the Rh-aryl complex.

-

Migratory insertion (carbometalation) of the diene into the Rh-aryl bond. This is the key bond-forming and stereodetermining step, where the chiral ligand on the rhodium center directs the facial selectivity of the addition.

-

Protonolysis or a related termination step releases the 3-substituted tetrahydropyridine product and regenerates the active catalyst.

The resulting tetrahydropyridine can then be easily reduced (e.g., with H₂/Pd/C) to the final chiral piperidine product. This method exhibits broad functional group tolerance and provides access to a wide library of enantioenriched 3-piperidines.[4]

Comparative Data for Reductive Heck Reaction

| Arylboronic Acid (Ar-B(OH)₂) | Ligand | Yield (%) | ee (%) | Reference |

| Phenylboronic acid | (S)-Segphos | 81 | 96 | [4][11] |

| 4-Fluorophenylboronic acid | (S)-Segphos | 90 | 97 | [4][11] |

| 3-Methoxyphenylboronic acid | (S)-Segphos | 88 | 97 | [4][11] |

| 2-Thiopheneboronic acid | (S)-Segphos | 75 | 98 | [4][11] |

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is directly adapted from the work of Fletcher and coworkers.[11]

-

Catalyst Preparation: To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%). Seal the vial, place under vacuum, and purge with argon (3x).

-

Solvent and Base Addition: Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv). Stir the resulting mixture at 70 °C for 10 minutes.

-

Reagent Addition: To the catalyst solution, add the boronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 0.5 mmol, 1.0 equiv).

-

Reaction: Stir the final mixture at 70 °C for 20 hours.

-

Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the enantioenriched 3-substituted tetrahydropyridine.

Conclusion

The synthesis of chiral piperidine-3-carboxylic acid and its derivatives is a mature field that continues to evolve with innovative and powerful methodologies. The choice of synthetic route is a strategic decision that depends on the specific target, required scale, and available resources.

-

Asymmetric Hydrogenation is a direct and atom-economical approach, ideal for substrates that can be readily activated, though it may require screening of catalysts and ligands.

-

Biocatalysis offers exceptional selectivity under environmentally benign conditions and is particularly powerful for large-scale production where a specific, highly active enzyme has been identified.

-

Chiral Pool Synthesis is a reliable and robust method when a suitable and inexpensive chiral starting material is available, providing a predictable path to the target's absolute stereochemistry.

-

The Asymmetric Reductive Heck Reaction represents the state-of-the-art in catalytic C-C bond formation, offering broad scope and excellent enantioselectivity for creating diverse libraries of 3-aryl piperidines.

For drug development professionals, a hybrid approach is often most effective. A biocatalytic or chiral pool method might be optimal for manufacturing a specific API, while a versatile catalytic method like the reductive Heck reaction is invaluable for early-stage discovery and the rapid generation of analogs for structure-activity relationship (SAR) studies.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 9. biosynth.com [biosynth.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of (S)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract